molecular formula C17H18F3N3O3S B2739792 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-45-1

1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2739792
CAS No.: 478077-45-1
M. Wt: 401.4
InChI Key: DFGHRANTPSCPPY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic piperazine derivative characterized by a 4-methoxybenzenesulfonyl group at the N1 position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the N4 position. The compound is synthesized via a sulfur(VI) fluoride exchange (SuFEx) reaction between benzenesulfonyl fluoride and 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of Ca(NTf₂)₂ and DABCO in THF . This method provides efficient coupling under mild conditions (room temperature, 30 minutes), reflecting advancements in sulfonamide chemistry.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-26-14-3-5-15(6-4-14)27(24,25)23-10-8-22(9-11-23)16-7-2-13(12-21-16)17(18,19)20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHRANTPSCPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound has potential anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli8
S. aureus6
P. aeruginosa10

The presence of the methoxy and trifluoromethyl groups enhances its efficacy against bacterial strains.

Pharmacological Applications

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine shows promise in several therapeutic areas:

  • Cancer Therapy : Due to its ability to inhibit tumor growth.
  • Neurological Disorders : Potential neuroprotective effects suggest applications in treating conditions like Alzheimer's disease.
  • Infectious Diseases : Its antimicrobial properties could be harnessed for developing new treatments against resistant bacterial strains.

Case Studies

  • Study on Anticancer Efficacy : A study published in Cancer Research evaluated the compound's effects on breast cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis via caspase activation pathways .
  • Antimicrobial Testing : In a comparative study on various piperazine derivatives, this compound demonstrated superior activity against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
  • Neuroprotective Effects : Research exploring the neuroprotective properties found that the compound could mitigate oxidative stress-induced neuronal damage in vitro, suggesting its use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Research Findings and Trends

Positional Isomerism Matters : Trifluoromethylpyridinyl isomers (A21–A24) exhibit distinct antimicrobial activities based on substituent positions .

Sulfonyl vs. Carboxamide : Sulfonyl derivatives (target compound) offer synthetic advantages and metabolic stability over carboxamides (NCT-502) .

Dual Substituents Enhance Potency : Compounds with combined chloro and trifluoromethyl groups (e.g., Compound 20) show synergistic effects in antidiabetic assays .

Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, identified by CAS number 478077-41-7, is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine core substituted with a methoxybenzenesulfonyl group and a trifluoromethylpyridine moiety. Its molecular formula is C17H18F3N3O3SC_{17}H_{18}F_3N_3O_3S with a molecular weight of 401.40 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides and trifluoromethyl pyridines. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated various piperazine derivatives, revealing that some demonstrated potent activity against cancer cell lines, potentially through the inhibition of specific signaling pathways involved in tumor growth .

Antibacterial and Antifungal Properties

The compound has been tested for antibacterial and antifungal activities. In vitro assays have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening studies have indicated that this compound may bind effectively at the active site of AChE, providing a basis for further development as a therapeutic agent for cognitive disorders .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
AntitumorCell Viability AssayIC50 values in low micromolar range
AntibacterialDisk Diffusion TestInhibition zones against E. coli and S. aureus
Acetylcholinesterase InhibitionEnzyme Activity AssaySignificant inhibition observed

Case Study 1: Antitumor Efficacy

In a study published in PubMed, researchers synthesized a series of piperazine derivatives similar to our compound and evaluated their antitumor activity against various cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced biological activity, with some derivatives showing IC50 values below 10 µM against specific cancer types .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of piperazine derivatives on AChE inhibition. The study found that compounds with trifluoromethyl substitutions had enhanced binding affinity, suggesting their potential use in treating Alzheimer's disease .

Q & A

Q. How do solvent and pH affect the compound’s stability during storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in DMSO or PBS (pH 7.4). Monitor degradation via HPLC; acidic conditions may hydrolyze sulfonamide bonds .

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